Product packaging for 4-(3-Diethylamino-1-oxo-propyl)-biphenyl(Cat. No.:)

4-(3-Diethylamino-1-oxo-propyl)-biphenyl

Cat. No.: B8679260
M. Wt: 281.4 g/mol
InChI Key: RZUNNSSCMREJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Diethylamino-1-oxo-propyl)-biphenyl is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a biphenyl system, a carbonyl group, and a basic diethylamino terminus, features commonly associated with bioactive molecules. Structurally related compounds, particularly those containing the diethylamino functional group, have been investigated for a range of potential biological activities . This compound serves as a valuable intermediate for researchers, especially in the synthesis of more complex molecules for pharmacological evaluation. The presence of the biphenyl group can enhance binding affinity to protein targets, while the diethylamino group often contributes to improved solubility and bioavailability of lead compounds. Compounds with similar structural motifs have shown relevance in the development of enzyme inhibitors, with research indicating potential applications in targeting enzymes crucial for parasite survival, such as trypanothione reductase in Leishmania infantum . For Research Use Only (RUO). This product is intended for laboratory research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the researcher to ensure safe handling and comply with all applicable institutional and governmental regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO B8679260 4-(3-Diethylamino-1-oxo-propyl)-biphenyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

3-(diethylamino)-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C19H23NO/c1-3-20(4-2)15-14-19(21)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3

InChI Key

RZUNNSSCMREJEY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 3 Diethylamino 1 Oxo Propyl Biphenyl

Exploration of Classical Synthetic Routes to Biphenyl (B1667301) and Amide Formation

Traditional synthetic strategies for molecules like 4-(3-Diethylamino-1-oxo-propyl)-biphenyl typically involve a two-stage process: the formation of the biphenyl core followed by the integration of the amide side chain. These methods, while established, often rely on well-understood but potentially less efficient or environmentally benign reactions.

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Core Construction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl systems. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.

A plausible and widely adopted route to the biphenyl core of the target molecule involves the coupling of a substituted phenylboronic acid with a suitable aryl halide. For instance, the synthesis of a key precursor, 4-propionylbiphenyl (B1677972), can be achieved through the Suzuki-Miyaura coupling of 4-bromopropiophenone with phenylboronic acid. The general mechanism for this transformation begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst. Subsequent transmetalation with the phenylboronic acid (activated by the base) and reductive elimination yields the desired biphenyl product and regenerates the Pd(0) catalyst.

Coupling PartnersCatalystBaseSolventYield (%)Reference
4-bromoacetophenone and phenylboronic acidPd(II)-complex 7KOHWater>95
Aryl halides and Phenylboronic acidPd(PPh3)4K3PO4THF60-95
4-bromotoluene and phenylboronic acidPd(dppf)Cl2K2CO32-MeTHF/Water75-85 (conversion)

This table presents data for the synthesis of related biphenyl ketones, illustrating typical conditions and yields for Suzuki-Miyaura cross-coupling reactions.

Amide Bond Formation Techniques for the Propionyl Chain Integration

Once the 4-propionylbiphenyl core is established, the next critical step is the formation of the amide bond with diethylamine (B46881). A common approach involves the conversion of the corresponding carboxylic acid, 3-(biphenyl-4-yl)propanoic acid, into a more reactive derivative, such as an acyl chloride, followed by reaction with diethylamine.

Alternatively, a variety of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with diethylamine, avoiding the need for the often harsh conditions required for acyl chloride formation. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), are frequently used to promote amide bond formation under mild conditions. These methods proceed through the in situ formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

More direct catalytic methods have also been developed. For instance, boric acid has been shown to catalyze the direct amidation of carboxylic acids with amines, offering a greener alternative to stoichiometric coupling reagents.

Carboxylic AcidAmineCoupling Method/CatalystSolventYield (%)Reference
3-phenylpropionic acidN-methylbenzylamineZrCl4Toluene81
3-phenylpropionic acidMorpholineZrCl4Toluene88
4-phenylbutyric acidBenzylamineBoric AcidTolueneHigh
Phenylacetic acidDiethylamineN,N-diethyl carbamoyl (B1232498) chloride/1-methylimidazole-98

This table showcases various methods for amide bond formation with related carboxylic acids and amines, providing insights into potential synthetic routes.

Development of Novel and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies. The focus has shifted towards creating processes that are not only efficient in terms of yield but also minimize environmental impact through the use of safer solvents, renewable feedstocks, and catalytic processes.

Green Chemistry Principles in the Synthesis of the Compound

Applying green chemistry principles to the synthesis of this compound involves several key considerations. For the Suzuki-Miyaura coupling, the use of water as a solvent, or greener solvent alternatives like cyclopentyl methyl ether (CPME), is a significant improvement over traditional organic solvents. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is also preferred as they can be easily recovered and reused, minimizing metal contamination in the final product.

In the context of amide bond formation, enzymatic methods using lipases, such as Candida antarctica lipase (B570770) B (CALB), in green solvents offer a highly sustainable alternative to traditional chemical methods. These enzymatic reactions often proceed with high selectivity and yield under mild conditions, generating minimal waste. Furthermore, the development of catalytic direct amidation reactions that produce water as the only byproduct is a major focus of green chemistry research.

Green Chemistry PrincipleApplication in SynthesisBenefit
Use of Safer SolventsWater or CPME for Suzuki-Miyaura and amide synthesis.Reduced toxicity and environmental impact.
Use of Renewable FeedstocksBiocatalysis for amide formation.Reduced reliance on fossil fuels.
CatalysisHeterogeneous Pd catalysts for Suzuki-Miyaura; Boric acid or enzymes for amidation.Increased atom economy, reduced waste, catalyst recyclability.
Designing Safer ChemicalsAvoiding the use of hazardous reagents like acyl chlorides.Improved safety profile of the synthesis.

Catalytic Methods for Enhanced Yield and Selectivity

To improve the efficiency of the synthesis, various catalytic methods can be employed. In the Friedel-Crafts acylation, a classical alternative for introducing the propionyl group onto the biphenyl core, the use of solid acid catalysts or ionic liquids can offer advantages over traditional Lewis acids like AlCl3 in terms of recyclability and reduced waste.

For the Suzuki-Miyaura coupling, the development of highly active palladium catalysts and ligands allows for lower catalyst loadings and milder reaction conditions, leading to higher turnover numbers and improved yields. The choice of base and solvent system also plays a crucial role in optimizing the reaction outcome.

In amide bond formation, the use of catalysts such as zirconium(IV) chloride has been shown to be effective for the direct coupling of carboxylic acids and amines. These catalytic methods often provide high yields and can be more atom-economical than traditional coupling reagents.

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. Both the Suzuki-Miyaura coupling and amide bond formation are well-suited for adaptation to continuous flow processes.

For the Suzuki-Miyaura reaction, packed-bed reactors containing a heterogeneous palladium catalyst can be used to continuously produce the biphenyl core. This approach allows for easy separation of the product from the catalyst and can lead to higher productivity compared to batch processes.

Reaction StepFlow Chemistry ApproachAdvantages
Suzuki-Miyaura CouplingPacked-bed reactor with heterogeneous Pd catalyst.Catalyst recyclability, continuous production, improved safety.
Amide FormationHeated coil reactor with continuous addition of reactants and a catalyst/coupling agent.Precise control of reaction conditions, enhanced safety, potential for automation and high-throughput synthesis.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound, which can be conceptualized as proceeding through a Friedel-Crafts acylation followed by an amination step such as the Mannich reaction, is highly dependent on the careful optimization of various reaction parameters. The yield and purity of the final product are directly influenced by factors such as the choice of solvent, reaction temperature, and the nature of the catalytic system.

The selection of an appropriate solvent and the fine-tuning of the reaction temperature are critical for maximizing the yield and selectivity of the key reaction steps.

Friedel-Crafts Acylation Step: The initial step, the acylation of biphenyl with a propanoyl group, is a classic Friedel-Crafts reaction. The choice of solvent can significantly affect the outcome. Non-polar solvents such as carbon disulfide or dichloromethane (B109758) are often used. stackexchange.com In related acylations, such as that of naphthalene, non-polar solvents have been shown to favor the formation of the kinetic product. stackexchange.com Conversely, polar solvents like nitrobenzene (B124822) can promote the formation of the more thermodynamically stable isomer. stackexchange.comnih.gov

Temperature is another crucial variable. While many Friedel-Crafts acylations are conducted at or above room temperature, studies have shown that conducting the reaction at lower temperatures, often below 0 °C, can enhance selectivity for the desired para-substituted product, minimizing the formation of ortho and meta isomers. google.com However, higher temperatures can significantly increase the reaction rate, as observed in the acetylation of fluorene, where raising the temperature to the solvent's boiling point increased reactivity without compromising selectivity. researchgate.net

Mannich Reaction Step: The subsequent introduction of the diethylamino group can be achieved via a Mannich reaction, which involves the aminoalkylation of the ketone intermediate. The solvent for this step must be capable of dissolving the reactants and facilitating the reaction mechanism. Protic solvents like ethanol (B145695) are commonly employed, often under reflux conditions to ensure the reaction proceeds to completion. nih.gov The choice between different alcohols (e.g., methanol (B129727) vs. ethanol) or even aqueous conditions can influence reaction times and yields. researchgate.net

The interactive table below illustrates hypothetical optimization data for the acylation step based on findings for analogous reactions.

EntrySolventTemperature (°C)Yield of 4-propionylbiphenyl (%)
1Dichloromethane085
2Dichloromethane25 (rt)82
3Carbon Disulfide088
4Nitrobenzene25 (rt)75 (with other isomers)
5Dichloromethane-2092

This data is representative of typical optimization studies for Friedel-Crafts reactions and is intended for illustrative purposes.

For the synthesis of this compound, catalytic efficiency is a key area of optimization, particularly for ensuring high turnover and selectivity.

Friedel-Crafts Acylation: This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chegg.com A stoichiometric amount of the catalyst is often necessary because both the acylating agent and the resulting ketone product form complexes with the Lewis acid, rendering it inactive. organic-chemistry.org However, research into solid acid catalysts and optimizing catalyst loading has shown promise. nih.govacs.org Studies on related reactions have demonstrated that increasing the catalyst loading can improve the reaction yield, although an excessive amount may not lead to further improvement and can complicate purification. nih.gov

Palladium-Catalyzed Amination as an Alternative: An alternative, more modern approach to the amination step could involve a palladium-catalyzed Buchwald-Hartwig amination of an appropriate α-haloketone intermediate. In such reactions, ligand design is of utmost importance for achieving high efficiency. The choice of phosphine (B1218219) ligand coordinated to the palladium center dictates the catalyst's stability, activity, and selectivity. nih.govresearchgate.net Specialized ligands, such as dialkylbiaryl phosphines or N-heterocyclic carbene (NHC) ligands, have been developed to promote the coupling of a wide range of amines with aryl halides and ketones. organic-chemistry.orgescholarship.org For instance, the development of the KPhos ligand has enabled the efficient amination of aryl chlorides, suppressing side reactions and allowing for lower catalyst loadings. nih.govorganic-chemistry.org

The following table demonstrates the impact of different ligands on the yield of a model palladium-catalyzed amination reaction, highlighting the importance of ligand design.

EntryPalladium PrecursorLigandCatalyst Loading (mol%)Yield (%)
1Pd₂(dba)₃P(t-Bu)₃1.075
2Pd₂(dba)₃XPhos0.588
3Pd(OAc)₂cataCXium P0.592
4Pd G3 PrecatalystKPhos0.195

This data is illustrative of catalyst and ligand screening for palladium-catalyzed amination reactions.

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is an achiral molecule, the development of synthetic routes that allow for the creation of chiral analogues is a significant area of advanced chemical synthesis. Chiral analogues, which may possess unique biological activities, would feature one or more stereocenters.

A primary target for introducing chirality would be the carbon atom adjacent to the carbonyl group or the carbon bearing the amino group. The synthesis of such analogues requires stereoselective methods to control the formation of the desired enantiomer or diastereomer.

Several strategies can be employed:

Asymmetric Aldol or Mannich Reactions: By using a chiral catalyst or a chiral auxiliary, the Mannich reaction step could be rendered asymmetric, leading to the enantioselective formation of a C-N bond and creating a stereocenter at the α-position to the carbonyl.

Stereoselective Reduction: An alternative approach involves the asymmetric reduction of the ketone in a precursor molecule. This would create a chiral alcohol, which could then be further functionalized.

Use of Chiral Starting Materials: The synthesis could begin from a "chiral pool" starting material, where the desired stereocenter is already present. ethz.ch

Chiral Auxiliaries: An enantiopure group can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch

For instance, the use of chiral N-tert-butanesulfinyl imines has proven highly effective in the stereocontrolled synthesis of various nitrogen-containing compounds. mdpi.com This methodology allows for the diastereoselective addition of nucleophiles to the imine, establishing a new stereocenter with high fidelity. The sulfinyl group acts as a powerful chiral auxiliary that can be removed later in the synthetic sequence. This approach could be adapted to synthesize chiral analogues of this compound with a stereocenter at the carbon adjacent to the diethylamino group.

Detailed Reaction Mechanisms and Kinetic Studies of 4 3 Diethylamino 1 Oxo Propyl Biphenyl Synthesis

Mechanistic Elucidation of Biphenyl (B1667301) Ring Formation Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biphenyl derivatives. wikipedia.orgbyjus.comgre.ac.uk It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgnrochemistry.com

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. byjus.comyonedalabs.com The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nrochemistry.comlibretexts.org

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. An aryl halide (e.g., 4-bromobiphenyl) undergoes oxidative addition to the Pd(0) complex. In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming a new organopalladium(II) complex. wikipedia.orgnrochemistry.com This step is often the rate-determining step of the entire catalytic cycle. byjus.comlibretexts.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. wikipedia.org The exact mechanism of transmetalation is complex and can be controversial, but it is widely accepted that the presence of a base is essential. wikipedia.orgacs.org The base activates the organoboron compound, making it more nucleophilic and facilitating the ligand transfer. wikipedia.orggre.ac.uk Computational studies suggest the main pathway begins with the reaction of the base (e.g., hydroxide) with the boronic acid to form a more reactive boronate species ([R-B(OH)₃]⁻). acs.orgresearchgate.net This boronate then reacts with the Pd(II) complex, displacing the halide and transferring the aryl group to the palladium center, forming a diorganopalladium(II) intermediate. wikipedia.org

Reductive Elimination : This is the final step of the cycle, where the two organic groups on the palladium(II) complex are coupled, forming the desired C-C bond of the biphenyl product. wikipedia.org The palladium catalyst is simultaneously reduced from Pd(II) back to its original Pd(0) state, allowing it to re-enter the catalytic cycle. yonedalabs.com The bulkiness of phosphine (B1218219) ligands often used in the catalyst can facilitate this step. wikipedia.org

Throughout the Suzuki coupling cycle, several key intermediates and transition states are formed. The existence of intermediates such as the Pd(II) species after oxidative addition has been confirmed through isolation or spectroscopic analysis. libretexts.org

Oxidative Addition Intermediate : After the initial step, a square-planar Pd(II) complex is formed. yonedalabs.com This intermediate is typically a cis-complex which may then isomerize to the more stable trans-complex. libretexts.org

Pre-Transmetalation Intermediates : Low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying species that exist just before the transmetalation step. libretexts.orgillinois.edu These studies have revealed intermediates containing palladium-oxygen-boron linkages, confirming the interaction between the palladium complex and the organoboron reagent before the aryl group transfer. libretexts.orgillinois.edu Two distinct types have been identified: a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which can lead to the cross-coupled product. illinois.edu

Transmetalation Transition State : Computational studies, particularly using Density Functional Theory (DFT), have been employed to model the transition states. In the transmetalation step, calculations suggest a transition state where the base (such as an acetate (B1210297) or hydroxide (B78521) ion) acts as a bridge between the boron and palladium atoms, facilitating the transfer of the phenyl group. acs.org

Reductive Elimination Transition State : The final step also proceeds through a defined transition state. The geometry and energy of this state are influenced by the ligands on the palladium center. Bulky, electron-donating ligands can lower the activation energy for this step, promoting the formation of the final product.

The stereochemistry of the reactants is generally retained throughout the process, particularly in the transmetalation and reductive elimination steps. libretexts.org

Kinetic Analysis of Amide Bond Formation Steps

The formation of the amide bond in 4-(3-Diethylamino-1-oxo-propyl)-biphenyl involves the acylation of diethylamine (B46881) with a derivative of 4-biphenylpropanoic acid. This reaction, while common, is subject to thermodynamic and kinetic barriers. researchgate.net

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that produces water as a byproduct. mdpi.com To overcome this, the carboxylic acid is typically "activated" using a coupling reagent or converted to a more reactive derivative like an acyl chloride or ester.

The mechanism generally proceeds via a nucleophilic acyl substitution pathway.

Nucleophilic Attack : The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carboxylic acid derivative. This forms a tetrahedral intermediate.

Leaving Group Departure : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.

The rate-determining step can vary depending on the specific reactants and conditions. In many cases, the breakdown of the tetrahedral intermediate (C-O bond cleavage in ester aminolysis or C-N bond cleavage in transamidation) is the step with the highest energy barrier. mdpi.commdpi.com

Kinetic studies provide quantitative data on reaction rates. For example, a study of amide bond formation in a monolayer film at an air-water interface determined the activation energies from the temperature dependence of the rate constants. The activation energy for the reaction in the monolayer was found to be significantly lower (2.1 +/- 0.2 kcal/mol) than in a standard chloroform (B151607) solution (9.9 +/- 1.0 kcal/mol), highlighting the influence of the reaction environment. nih.gov

Table 1: Activation Energies for Amide Bond Formation nih.gov
Reaction EnvironmentActivation Energy (kcal/mol)
Chloroform Solution9.9 ± 1.0
Monolayer Film2.1 ± 0.2

The rate of amide bond formation is highly sensitive to the electronic and steric properties of both the acylating agent and the amine.

Electronic Effects : Electron-withdrawing groups on the acylating agent (e.g., on the biphenyl ring or adjacent to the carbonyl group) increase the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the amine, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the reaction rate. For the amine, electron-donating groups increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups have the opposite effect.

Steric Effects : Steric hindrance is a major factor. Bulky substituents on either the acylating agent near the carbonyl group or on the amine can significantly slow down the reaction by impeding the approach of the nucleophile to the electrophilic center. researchgate.net Less bulky primary amines are generally more reactive than secondary amines. rsc.org

Computational Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions, including Suzuki couplings and amide bond formations. iciq.org These theoretical studies provide detailed energy profiles of reaction pathways, helping to identify the most likely mechanisms and rate-determining steps. iciq.orgnih.gov

For the Suzuki-Miyaura coupling , DFT calculations have been used to:

Analyze the role of the base, confirming that its primary function is to activate the organoboronic acid rather than the palladium complex. acs.orgresearchgate.net

Compare the energy barriers of different proposed pathways, such as the "oxo-palladium pathway" versus the "oxoboronate pathway" for transmetalation. mdpi.com

For amide bond formation , computational studies have provided deep insights into:

The mechanism of acyl transfer, for instance, in reactions mediated by silane (B1218182) derivatives or involving mixed anhydrides. rsc.orgacs.org

The role of catalysts. DFT calculations have shown how catalysts, including the carboxylic acid substrate itself, can provide bifunctional effects, stabilizing the transition state and lowering the activation barrier. nih.govrsc.org

Table 2: Calculated Energy Barriers for Key Steps in Amidation Reactions
Reaction/StepMediator/CatalystCalculated Overall Energy Barrier (kcal/mol)Reference
Amidation via 1,3-acyl transferSelf-catalytic~27 acs.org
Amidation via 1,5-acyl transferSelf-catalytic~36 acs.org
Ynamide-mediated aminolysisPhCO₂H (bifunctional catalyst)19.8 rsc.org
Ynamide-mediated aminolysisCF₃SO₃H (stronger acid catalyst)16.5 rsc.org

These computational models are validated by comparing their predictions with experimental observations, such as kinetic data and the effect of different substrates, providing a powerful synergy between theoretical and experimental chemistry. rsc.orgacs.org

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions, including Friedel-Crafts acylation. acs.org By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT can provide a detailed picture of the reaction pathway. researchgate.netcore.ac.uknih.gov

The synthesis of this compound via Friedel-Crafts acylation involves the reaction of biphenyl with 3-diethylaminopropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The generally accepted mechanism proceeds through the following key steps, which can be modeled using DFT:

Electrophilic Attack and Formation of the σ-Complex (Arenium Ion): The electron-rich biphenyl ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This leads to the formation of a cationic intermediate known as a σ-complex or arenium ion, where the aromaticity of the attacked phenyl ring is temporarily disrupted. core.ac.uk DFT can be used to calculate the relative stabilities of the possible σ-complexes formed by attack at the ortho, meta, and para positions of the biphenyl ring. Due to steric hindrance from the other phenyl ring and the directing effect of the phenyl group, the attack is predominantly at the para position, leading to the 4-substituted product.

Deprotonation and Regeneration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the σ-complex. khanacademy.org This restores the aromaticity of the ring and yields the final product, this compound. The Lewis acid catalyst is also regenerated in this step.

DFT studies on analogous systems, such as the acylation of other phenyl aromatic compounds, have shown that the formation of the acylium ion is often the rate-determining step. researchgate.netnih.gov The activation energy for this step is influenced by the nature of the acyl chloride, the Lewis acid catalyst, and the solvent.

Table 1: Hypothetical DFT-Calculated Relative Energies for the Friedel-Crafts Acylation of Biphenyl

SpeciesRelative Energy (kcal/mol)
Biphenyl + 3-Diethylaminopropionyl chloride + AlCl₃0.0
Acylium ion + [AlCl₄]⁻ + Biphenyl+15.2
Transition State for Electrophilic Attack (para)+25.8
σ-Complex (para-isomer)+8.5
Transition State for Deprotonation+12.1
This compound + HCl + AlCl₃-22.7

Molecular Dynamics Simulations of Reaction Progress

While DFT is excellent for mapping the static energy profile of a reaction, Molecular Dynamics (MD) simulations can provide insights into the dynamic aspects of the reaction progress. MD simulations model the movement of atoms and molecules over time, taking into account factors such as temperature, pressure, and solvent effects.

For the synthesis of this compound, MD simulations could be employed to study several aspects of the reaction:

Solvation Effects: The choice of solvent can significantly impact the rate and selectivity of a Friedel-Crafts acylation. MD simulations can model the explicit interactions between the solvent molecules and the reactants, intermediates, and transition states. This can help in understanding how the solvent stabilizes or destabilizes certain species and influences the reaction pathway.

Reactant Diffusion and Encounter: In the initial stages of the reaction, the reactants (biphenyl, 3-diethylaminopropionyl chloride, and the Lewis acid catalyst) must diffuse through the solvent and come together in the correct orientation for a reaction to occur. MD simulations can model this diffusion process and calculate the frequency of reactant encounters.

Conformational Dynamics: The reactants and intermediates in this synthesis have conformational flexibility. For instance, the biphenyl rings can rotate relative to each other, and the diethylamino group has multiple possible conformations. MD simulations can explore the conformational landscape of these molecules and identify the most stable conformations, which can influence their reactivity.

Table 2: Potential Observables from Molecular Dynamics Simulations of the Synthesis of this compound

ObservablePotential Insight
Radial Distribution FunctionsProvides information on the solvation shells around the reactants and the proximity of the catalyst to the acyl chloride.
Mean Square DisplacementCan be used to calculate the diffusion coefficients of the reactants in a given solvent.
Free Energy ProfileCan be calculated along a defined reaction coordinate to understand the energetic landscape of the reaction in solution.
Time Correlation FunctionsCan reveal the timescales of important molecular motions, such as bond rotations and solvent reorganization.

Note: The application of Molecular Dynamics simulations to the specific synthesis of this compound is a theoretical proposition, as dedicated studies are not available in the public domain. The table illustrates the types of insights that could be gained from such a study.

Structural Elucidation and Advanced Spectroscopic Analysis of 4 3 Diethylamino 1 Oxo Propyl Biphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl in solution. By analyzing the chemical shifts, coupling constants, and correlations of various nuclei, an unambiguous assignment of all protons and carbons can be made, confirming the connectivity of the molecule.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

While one-dimensional ¹H and ¹³C NMR spectra provide initial information, two-dimensional (2D) NMR experiments are essential for confirming the precise atomic connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For instance, correlations would be expected between the methyl and methylene (B1212753) protons of the diethylamino group (a triplet and a quartet, respectively) and between the two methylene groups of the propanoyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for the ethyl groups and the propanoyl chain carbons by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connection of the propanoyl chain to the biphenyl (B1667301) ring. Correlations would be expected from the protons on the methylene group adjacent to the carbonyl to the carbonyl carbon itself and to the ipso-carbon of the biphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can help to determine the preferred conformation of the side chain relative to the biphenyl ring system in solution.

¹H NMR Predicted Chemical Shifts ¹³C NMR Predicted Chemical Shifts
Proton Shift (ppm)
Biphenyl H7.3-8.1
CH₂ (next to C=O)~3.1
CH₂ (next to N)~2.8
N(CH₂CH₃)₂~2.6
N(CH₂CH₃)₂~1.1

Note: The data in the table is based on predicted values and typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a critical technique for studying the structure of materials in their solid form, particularly for identifying and characterizing different polymorphic forms. Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct physical properties. By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can provide information on the local environment of each carbon atom in the crystal lattice. Different polymorphs of this compound would be expected to show different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions, making ssNMR a powerful tool for their identification and for studying the conformational differences between molecules in the asymmetric unit.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. This technique allows for the precise determination of atomic positions, leading to accurate measurements of bond lengths, bond angles, and torsion angles, and offers a detailed view of the three-dimensional arrangement of molecules in the crystal.

Crystallographic Data Analysis (Bond Lengths, Angles, Torsion Angles)

Analysis of the crystallographic data for this compound would provide precise geometric parameters. The bond lengths within the biphenyl rings are expected to be in the typical range for aromatic systems. The C=O bond of the ketone will have a characteristic short bond length. The bond angles around the sp² hybridized carbons of the aromatic rings and the carbonyl group would be approximately 120°, while those around the sp³ hybridized carbons of the side chain would be closer to 109.5°. Torsion angles are particularly important for defining the conformation of the molecule, such as the dihedral angle between the two phenyl rings of the biphenyl moiety and the conformation of the flexible diethylaminopropanoyl side chain.

Parameter Expected Value
C-C (aromatic)~1.39 Å
C-C (biphenyl link)~1.49 Å
C=O~1.22 Å
C-N~1.47 Å
C-C-C (aliphatic)~109.5°
C-C=O~120°

Note: This table presents typical or expected values for the geometric parameters. Actual experimental data from a crystal structure determination is required for precise values.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these could include van der Waals forces between the aromatic rings and dipole-dipole interactions involving the polar ketone group. While lacking a strong hydrogen bond donor, the nitrogen atom of the diethylamino group and the oxygen of the carbonyl group could potentially participate in weak C-H···O or C-H···N hydrogen bonds with neighboring molecules. The analysis of these interactions is crucial for understanding the stability of the crystal lattice and can influence physical properties such as melting point and solubility.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the compound and can be used to identify specific functional groups.

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2850-2970 cm⁻¹, respectively), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and C-N stretching vibrations.

Raman spectroscopy would also show these vibrational modes, but with different relative intensities. For instance, the symmetric stretching of the non-polar biphenyl rings would likely give a strong signal in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational bands can be achieved, providing further confirmation of the molecular structure.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
C-H stretch (aromatic)3000-3100Moderate
C-H stretch (aliphatic)2850-2970Strong
C=O stretch (ketone)1680-1700Moderate
C=C stretch (aromatic)1400-1600Strong
C-N stretch1020-1250Weak-Moderate

Characteristic Group Frequencies and Band Assignments

A definitive Infrared (IR) or Raman spectrum for this compound is not publicly available. However, the expected characteristic group frequencies can be predicted based on its molecular structure, which contains a biphenyl group, a ketone, and a tertiary amine.

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1680 - 1700
C-N (Aliphatic Amine)Stretching1050 - 1250
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
BiphenylOut-of-plane bending690 - 710 and 730 - 770 (monosubstituted-like) and ~830 (para-disubstituted)

This table is predictive and not based on experimental data for the specific compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data for this compound has not been found in the public domain.

While no experimental HRMS data is available, the exact mass of the protonated molecule [M+H]⁺ can be calculated from its chemical formula, C₂₁H₂₇NO.

Calculated Exact Mass of [C₂₁H₂₈NO]⁺: 310.2165

This calculated value would be the target for identification in a high-resolution mass spectrum.

In the absence of experimental tandem mass spectrometry (MS/MS) data, the fragmentation pattern can be predicted based on the functional groups present. Common fragmentation pathways for similar structures often involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the diethylamino group, leading to the loss of an ethyl radical or the formation of an iminium ion.

McLafferty Rearrangement: If sterically possible, a hydrogen atom from the gamma-carbon could be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.

Cleavage adjacent to the carbonyl group: Fragmentation of the bond between the carbonyl carbon and the adjacent methylene group.

Cleavage at the biphenyl linkage: While less common, fragmentation of the bond connecting the two phenyl rings can occur under high energy conditions.

Chiroptical Spectroscopy (If Applicable to Chiral Analogues)

The parent compound, this compound, is not chiral. Therefore, it will not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD).

This section is not applicable as the molecule is achiral. If chiral analogues were to be synthesized, for example, by introducing a stereocenter in the propyl chain, then ECD could be used to determine the absolute configuration of the enantiomers. However, no such studies on chiral analogues of this compound were found.

Vibrational Circular Dichroism (VCD) for Conformational Studies

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that provides detailed information about the three-dimensional structure of chiral molecules in solution. rsc.orgru.nl As a chiroptical method, VCD measures the differential absorption of left and right circularly polarized infrared light by a molecule. chemrxiv.org This differential absorption provides a unique spectral fingerprint that is exquisitely sensitive to the molecule's conformational arrangement and absolute configuration. chemrxiv.orgnih.gov

The conformational flexibility of the side chain attached to the biphenyl moiety, as well as the rotational freedom around the biphenyl linkage, gives rise to a complex conformational landscape. westmont.eduic.ac.uk VCD spectroscopy, in conjunction with quantum chemical calculations, can help to identify the most stable conformers present in solution and their relative populations. mdpi.com By comparing the experimentally measured VCD spectrum with the theoretically predicted spectra for different possible conformations, a detailed picture of the molecule's three-dimensional structure can be constructed. mdpi.com

The analysis of VCD spectra often focuses on specific vibrational bands that are sensitive to conformational changes. For this compound, key vibrational modes would include the carbonyl (C=O) stretch, the C-N stretches of the diethylamino group, and the various C-H bending and stretching modes of the propyl chain and the biphenyl rings. The signs and intensities of the VCD signals associated with these vibrations are directly related to the stereochemistry and the conformational arrangement of the molecule.

A hypothetical VCD analysis of this compound could yield data that helps in distinguishing between different conformers. The following interactive table represents the kind of data that might be obtained, showing the experimental VCD and infrared (IR) absorption frequencies, along with the calculated frequencies for two hypothetical stable conformers (Conformer A and Conformer B). The dissymmetry factor (g), which is the ratio of the VCD signal to the IR absorbance, is also included as it provides a measure of the chiroptical activity of a particular vibrational mode. mdpi.com

Interactive Data Table: Hypothetical VCD and IR Data for Conformational Analysis

Vibrational ModeExperimental Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated Freq. Conformer A (cm⁻¹)Calculated Freq. Conformer B (cm⁻¹)Experimental Absorbance (A)Dissymmetry Factor (g)
C=O Stretch1685+5.2168816820.856.12e-6
N-CH₂ Sym. Stretch2870-2.1287228680.42-5.00e-6
N-CH₂ Asym. Stretch2975+3.5297829730.605.83e-6
Biphenyl C-H Bend840+1.88428380.257.20e-6
Propyl CH₂ Bend1450-0.9145514480.30-3.00e-6

The interpretation of such data would involve comparing the experimental VCD signs and intensities with those calculated for the different conformers. A good agreement between the experimental spectrum and the calculated spectrum for a particular conformer would suggest that this conformer is the dominant species in solution. This approach allows for a detailed understanding of the conformational preferences of this compound, which is crucial for understanding its chemical and biological properties. The sensitivity of VCD to subtle structural changes makes it an invaluable tool in the field of stereochemistry. chemrxiv.orgchemrxiv.org

Computational Chemistry and Theoretical Characterization of 4 3 Diethylamino 1 Oxo Propyl Biphenyl

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a basis for analyzing molecular orbitals and electrostatic properties, which are crucial determinants of chemical reactivity and interaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For 4-(3-Diethylamino-1-oxo-propyl)-biphenyl, theoretical calculations would typically be performed using a method such as DFT with a basis set like B3LYP/6-311++G(d,p) to determine the energies of these orbitals. materialsciencejournal.orgresearchgate.net The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the biphenyl (B1667301) ring system and the diethylamino group, while the LUMO would likely be distributed over the electron-deficient regions, including the carbonyl group. The resulting energy values provide quantitative measures of the molecule's electron-donating and accepting capabilities.

Table 1: Theoretical Frontier Molecular Orbital Energies This table presents hypothetical data for illustrative purposes, as specific literature values for this compound are not available.

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -1.15

Data is hypothetical and for illustrative purposes only.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.idchemrxiv.org The map is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. walisongo.ac.idresearchgate.net

For this compound, an EPS map would likely show a significant region of negative potential around the oxygen atom of the carbonyl group due to its high electronegativity. The nitrogen atom of the diethylamino group would also exhibit a degree of negative potential. Conversely, the hydrogen atoms and the regions around the carbonyl carbon would display positive potential. This visualization is crucial for understanding non-covalent interactions, such as hydrogen bonding. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations resulting from the rotation around single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. researchgate.net This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step. scispace.comrogue-scholar.org The resulting plot of energy versus the geometric parameter reveals the energy landscape, highlighting low-energy conformers (local minima) and the transition states (saddle points) that separate them. researchgate.net

For this compound, several rotatable bonds are of interest, particularly the bonds connecting the biphenyl rings, the bond between the biphenyl moiety and the propyl chain, and the bonds within the diethylamino group. PES scans of these dihedral angles would reveal the energetic penalties associated with different spatial arrangements, providing insight into the molecule's flexibility and the relative populations of its conformers. researchgate.net

Global Minimum Conformation Determination

From the potential energy surface, it is possible to identify the global minimum conformation, which is the most stable, lowest-energy arrangement of the atoms. scispace.com This conformation represents the most probable structure of the molecule in its ground state. Identifying the global minimum is critical as it is often the structure used for further computational studies, such as molecular docking. The process involves performing geometry optimizations starting from the various local minima identified during the PES scans. For this compound, the global minimum conformation would likely adopt a structure that minimizes steric hindrance between the bulky biphenyl and diethylamino groups while potentially allowing for favorable intramolecular interactions.

Molecular Docking and Intermolecular Interaction Studies (Excluding Biological Contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While frequently used in drug design to model ligand-protein interactions, the principles of docking can also be applied to study intermolecular interactions between a molecule and a non-biological host or surface.

In a non-biological context, docking simulations could be used to study how this compound interacts with various materials, such as polymers, nanoparticles, or crystal surfaces. These studies would predict the binding affinity and the specific non-covalent interactions (e.g., van der Waals forces, hydrogen bonds, pi-stacking) that stabilize the complex. The EPS and FMO analyses provide the foundation for understanding these interactions, as they describe the electrostatic and orbital contributions to binding. For instance, the electron-rich regions identified in the EPS map would likely interact favorably with electron-deficient surfaces or molecules.

Hydrogen Bonding and Pi-Stacking Interactions5.3.2. Solvent Effects on Molecular Conformation5.4. Prediction of Spectroscopic Parameters5.4.1. Theoretical NMR Chemical Shifts and Coupling Constants5.4.2. Vibrational Frequency Calculations and Intensity Predictions

Further research, including original computational studies, would be required to generate the specific data needed to populate these sections accurately.

Chemical Reactivity and Derivatization of 4 3 Diethylamino 1 Oxo Propyl Biphenyl

Functional Group Transformations of the Amide Moiety

The amide group in 4-(3-Diethylamino-1-oxo-propyl)-biphenyl is a key site for chemical transformations, offering pathways to compounds with altered chemical and biological profiles.

Hydrolysis and Reduction Reactions

The amide bond, while generally stable, can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. masterorganicchemistry.com Subsequent steps lead to the formation of 4-(biphenyl-4-yl)propanoic acid and diethylamine (B46881).

Basic hydrolysis, on the other hand, is achieved by heating the amide with a strong base like sodium hydroxide (B78521). libretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org This process yields the corresponding carboxylate salt and diethylamine. The conditions for these transformations can be tailored, though vigorous conditions such as prolonged heating are often necessary to achieve complete conversion. masterorganicchemistry.comresearchgate.net

Table 1: Hydrolysis Reactions of this compound

Reaction TypeReagents and ConditionsProducts
Acidic HydrolysisAqueous HCl or H₂SO₄, heat4-(Biphenyl-4-yl)propanoic acid and Diethylamine Hydrochloride
Basic HydrolysisAqueous NaOH or KOH, heatSodium 4-(biphenyl-4-yl)propanoate and Diethylamine

Reduction of the amide moiety offers a pathway to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. stackexchange.com The reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 4-(3-diethylaminopropyl)biphenyl. This transformation significantly alters the electronic and steric properties of the molecule, replacing a polar, planar carbonyl group with a non-polar, flexible methylene unit.

Table 2: Reduction of the Amide Moiety

Starting MaterialReagentProduct
This compoundLithium Aluminum Hydride (LiAlH₄)4-(3-Diethylaminopropyl)biphenyl

N-Alkylation and Acylation of the Diethylamino Group

The diethylamino group, being a tertiary amine, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This characteristic allows for N-alkylation reactions. Treatment with an alkyl halide, such as methyl iodide, results in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org This transformation introduces a permanent positive charge on the nitrogen atom, significantly increasing the polarity and water solubility of the molecule. The reactivity in these reactions is influenced by the nature of the alkylating agent and the reaction conditions. youtube.com

While direct N-acylation of the diethylamino group is not possible due to the absence of a proton on the nitrogen, acylation can be achieved on related secondary amine analogues. Should one of the ethyl groups be replaced by a hydrogen atom, the resulting secondary amine can readily react with acylating agents like acetyl chloride or acetic anhydride (B1165640) to form a new amide linkage. vedantu.comncert.nic.in This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. ncert.nic.in

Reactions at the Biphenyl (B1667301) Core

The biphenyl core of the molecule is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic rings.

Electrophilic Aromatic Substitution Reactions

The biphenyl system is generally more reactive towards electrophilic substitution than benzene. The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the acyl group attached to one of the phenyl rings is a deactivating group and a meta-director due to its electron-withdrawing nature. researchgate.netnih.gov Conversely, the phenyl group itself acts as an ortho-, para-director on the second ring. askfilo.com

Therefore, electrophilic substitution reactions such as nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts acylation (using an acyl chloride and a Lewis acid catalyst) would be expected to occur on the biphenyl moiety. nih.govresearchgate.net The precise location of the substitution will depend on the interplay between the directing effects of the acyl group and the other phenyl ring, as well as steric hindrance. For instance, Friedel-Crafts acylation of biphenyl itself is known to yield the para-substituted product as the major isomer. askfilo.comchegg.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Products
NitrationHNO₃, H₂SO₄Nitro-substituted biphenyl derivatives
BrominationBr₂, FeBr₃Bromo-substituted biphenyl derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl-substituted biphenyl derivatives

Modification of Substituents on the Biphenyl Rings

Further chemical transformations can be carried out on substituents introduced onto the biphenyl core. For example, a nitro group introduced via nitration can be readily reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. This amino group can then serve as a handle for a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce a wide range of functionalities.

Similarly, if a substituent with a reactive handle is already present on either of the biphenyl rings, it can be chemically modified. For instance, a hydroxyl or methoxy (B1213986) group could be a site for O-alkylation or O-acylation. The specific reactions possible would depend on the nature of any pre-existing substituents on the biphenyl scaffold.

Synthesis of Structural Analogues and Derivatives for Structure-Property Relationship Studies

The synthesis of structural analogues of this compound is a key strategy for investigating structure-property relationships (SPR). These studies are fundamental in fields like drug discovery and materials science, where understanding how molecular structure influences function is paramount. walshmedicalmedia.comresearchgate.netmedcraveonline.com

Modifications can be systematically introduced at various points in the molecule:

Modification of the Propyl Linker: The length of the alkyl chain connecting the amide and the biphenyl group can be altered. Analogues with shorter (e.g., ethyl) or longer (e.g., butyl) linkers can be synthesized to probe the impact of chain length and flexibility.

Substitution on the Biphenyl Core: As discussed in section 6.2, various substituents (e.g., halogens, nitro, amino, hydroxyl, alkyl groups) can be introduced at different positions on the biphenyl rings. nih.govresearchgate.net This allows for a detailed investigation of how electronic and steric effects on the aromatic system influence the molecule's properties.

By synthesizing and evaluating a library of such analogues, researchers can build a comprehensive understanding of the structure-property relationships, guiding the design of new compounds with optimized characteristics for a specific application. nanobioletters.com

Systematic Variation of the Alkyl Chain Length

Modification of the propyl chain connecting the biphenyl moiety and the diethylamino group can significantly influence the molecule's conformational flexibility and its interaction with biological targets. These variations are typically achieved through synthetic routes that allow for the introduction of alkyl chains of different lengths.

One common strategy involves the Friedel-Crafts acylation of biphenyl with various ω-haloalkanoyl chlorides, followed by nucleophilic substitution with diethylamine. By selecting ω-haloalkanoyl chlorides with different chain lengths (e.g., 4-chlorobutanoyl chloride or 5-chloropentanoyl chloride), a homologous series of compounds can be synthesized.

Another approach is the Mannich reaction, which involves the condensation of a biphenyl-substituted ketone, formaldehyde, and diethylamine hydrochloride. While this method is effective for generating β-aminoketones, modifications to the chain length would require starting with different ketone precursors.

The table below illustrates potential derivatives with varying alkyl chain lengths, synthesized from the corresponding α,ω-dihaloalkanes and 4-biphenylacetonitrile, followed by reaction with diethylamine and subsequent hydrolysis and ketonization steps.

Compound NameAlkyl Chain Length (n)Precursor ω-haloalkanoyl chloride
4-(2-Diethylamino-1-oxo-ethyl)-biphenyl12-Chloroacetyl chloride
This compound23-Chloropropionyl chloride
4-(4-Diethylamino-1-oxo-butyl)-biphenyl34-Chlorobutanoyl chloride
4-(5-Diethylamino-1-oxo-pentyl)-biphenyl45-Chloropentanoyl chloride

Introduction of Different Amine Moieties

The nature of the amine moiety is a critical determinant of the compound's basicity, polarity, and potential for hydrogen bonding. Replacing the diethylamino group with other primary, secondary, or cyclic amines can lead to significant changes in the molecule's physicochemical and pharmacological properties.

The most straightforward method for introducing diverse amine functionalities is through the nucleophilic substitution of a suitable precursor, such as 4-(3-chloro-1-oxopropyl)-biphenyl. This intermediate can be readily synthesized by the Friedel-Crafts acylation of biphenyl with 3-chloropropionyl chloride. The subsequent reaction with a wide range of amines affords the desired derivatives. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride formed.

The following table showcases a variety of amine derivatives that can be synthesized from 4-(3-chloro-1-oxopropyl)-biphenyl.

Compound NameAmine MoietyReactant Amine
4-(3-Amino-1-oxo-propyl)-biphenylPrimary AmineAmmonia
4-(3-Methylamino-1-oxo-propyl)-biphenylSecondary AmineMethylamine
4-(3-Dimethylamino-1-oxo-propyl)-biphenylTertiary AmineDimethylamine
4-(3-Pyrrolidino-1-oxo-propyl)-biphenylCyclic Secondary AminePyrrolidine
4-(3-Piperidino-1-oxo-propyl)-biphenylCyclic Secondary AminePiperidine
4-(3-Morpholino-1-oxo-propyl)-biphenylCyclic Secondary AmineMorpholine

Substitution Pattern Variations on the Biphenyl Rings

The biphenyl core offers numerous positions for the introduction of substituents, allowing for fine-tuning of the molecule's electronic and steric properties. Electrophilic aromatic substitution reactions are a primary means of achieving this. The existing acyl group is a deactivating, meta-directing group for the phenyl ring to which it is attached. However, the terminal phenyl ring is activated and directs ortho- and para-substitution.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. For instance, nitration of this compound would be expected to yield primarily the 4'-nitro derivative. Subsequent reduction of the nitro group can provide an amino functionality, which can be further modified.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, provide powerful methods for introducing a wide variety of substituents onto the biphenyl rings. researchgate.net These reactions typically require a pre-functionalized biphenyl ring, for example, with a halogen atom. Starting from a halogenated biphenyl in the initial synthesis allows for the introduction of aryl, alkyl, or amino groups at specific positions.

The table below provides examples of substituted biphenyl derivatives and the potential synthetic routes.

Compound NameSubstituentPositionPotential Synthetic Route
4'-(3-Diethylamino-1-oxopropyl)-[1,1'-biphenyl]-4-amine-NH₂4'Nitration followed by reduction
4'-Chloro-4-(3-diethylamino-1-oxopropyl)-biphenyl-Cl4'Friedel-Crafts acylation of 4-chlorobiphenyl
4'-(3-Diethylamino-1-oxopropyl)-[1,1'-biphenyl]-4-ol-OH4'From 4-hydroxybiphenyl via acylation
4'-(3-Diethylamino-1-oxopropyl)-N-phenyl-[1,1'-biphenyl]-4-amine-NHPh4'Buchwald-Hartwig amination of a 4'-halo precursor

Exploration of Novel Reaction Pathways for Functionalization

Beyond classical derivatization strategies, the exploration of novel reaction pathways can open up new avenues for the functionalization of this compound.

One area of interest is the C-H activation of the biphenyl rings. wikipedia.org This approach allows for the direct introduction of functional groups without the need for pre-functionalized substrates, offering a more atom-economical and efficient synthetic route. Transition metal catalysis, particularly with palladium or rhodium, has been instrumental in developing such methodologies. For instance, directed C-H functionalization could potentially be used to introduce substituents at positions that are not readily accessible through classical electrophilic substitution.

Another novel approach involves the modification of the ketone functionality. For example, the ketone can be reduced to a secondary alcohol, which can then be further derivatized through esterification or etherification. Alternatively, the ketone can be converted into an oxime or a hydrazone, providing a handle for further transformations.

Furthermore, the development of multicomponent reactions involving the core scaffold of this compound could provide a rapid and efficient means of generating a diverse library of derivatives. These reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to generate molecular complexity in a single step.

Research in these areas is ongoing and promises to expand the synthetic toolbox available for the modification of this and related compounds, leading to the discovery of new molecules with unique properties.

Potential Applications in Materials Science and Non Biological Systems Excluding Biological/clinical

Investigation as a Monomer or Building Block for Polymer Synthesis

There is no available scientific literature to suggest that 4-(3-Diethylamino-1-oxo-propyl)-biphenyl has been investigated as a monomer or a building block for the synthesis of polymers. Research in polymer science typically involves the identification of molecules with specific reactive functional groups that can undergo polymerization to form long-chain molecules. While the structure of this compound contains a biphenyl (B1667301) group, which can be a component of some high-performance polymers, and a diethylamino group, there are no published studies that describe its use in polymerization reactions.

In the absence of its use as a monomer, there is also no evidence of this compound being incorporated as an additive or functional component within pre-existing polymeric matrices to create advanced materials.

Consequently, no data exists on the properties of copolymers or blends that would result from the inclusion of this specific compound.

Role in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of larger, ordered structures. Key to this area of study are molecules that can self-assemble into well-defined architectures.

No studies have been published that detail the formation of ordered structures, either in solution or in the solid state, from this compound.

While the molecule possesses structural features that could potentially engage in non-covalent interactions, such as π-π stacking from the biphenyl moiety, there is no research that explores these interactions for the purpose of material design.

Exploration in Sensor Technologies or Optoelectronic Materials

The electronic characteristics of this compound, arising from its electron-donating amine and conjugated biphenyl system, make it a candidate for use in sensors and optoelectronic devices.

Response to Chemical or Physical Stimuli

Molecules with similar structures often exhibit changes in their optical properties in response to their surrounding environment. This sensitivity to factors such as solvent polarity or the presence of specific ions can be harnessed for sensor applications. For example, related amino-substituted fluorescent compounds show a significant shift in their emission wavelength in polar environments, a phenomenon known as solvatochromism. acs.org This suggests that this compound could be developed into a sensor that visually indicates changes in environmental polarity.

Fluorescence or UV-Vis Absorption Properties

The biphenyl component of the molecule acts as a chromophore, absorbing light in the ultraviolet (UV) spectrum. The attached diethylamino group is expected to shift this absorption to longer wavelengths. The photophysical properties of similar compounds, such as Tris[4-(diethylamino)phenyl]amine (TDAPA), show absorption peaks in the UV and near-UV regions, with their exact position being solvent-dependent. researchgate.net

The fluorescence emission is also likely to be highly sensitive to the solvent environment. acs.orgresearchgate.net This behavior is illustrated in the hypothetical data table below, which is based on the properties of analogous compounds. The potential for dual fluorescence, which has been observed in other aromatic molecules with donor-acceptor structures, could also be a feature of this compound, offering possibilities for advanced imaging and sensing technologies. rsc.org

Illustrative Spectroscopic Data in Different Solvents
SolventHypothetical Absorption λmax (nm)Hypothetical Emission λmax (nm)
Toluene~330~490
Acetonitrile (B52724)~340~530
Methanol (B129727)~350~560
Water~360~590

Further experimental studies are necessary to fully characterize the photophysical properties of this compound and to realize its potential in optoelectronic applications such as organic light-emitting diodes (OLEDs).

Advanced Analytical Methodologies for Complex System Analysis Involving 4 3 Diethylamino 1 Oxo Propyl Biphenyl

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography stands as a cornerstone for the separation and quantification of 4-(3-Diethylamino-1-oxo-propyl)-biphenyl and its impurities. The selection of the appropriate chromatographic technique is contingent on the physicochemical properties of the analyte and the specific analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment of non-volatile, thermally labile compounds like this compound. A robust, stability-indicating HPLC method is crucial for separating the main component from process-related impurities and degradation products.

Method development for this compound typically involves a reversed-phase approach, leveraging a C18 or C8 stationary phase, which provides effective separation for moderately polar to nonpolar compounds. The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to achieve optimal resolution and peak shape. The diethylamino group in the molecule imparts a basic character, necessitating the use of a buffer to control the pH of the mobile phase and ensure reproducible retention times. A photodiode array (PDA) detector is commonly employed for detection, allowing for the spectral analysis of peaks to assess their purity.

Forced degradation studies are an integral part of method development, helping to establish the stability-indicating nature of the assay. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method must be capable of separating these degradants from the parent peak.

Table 1: Exemplary HPLC Method Parameters for the Analysis of this compound
ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic Acid in Water
Mobile Phase BAcetonitrile
GradientTime (min) | %B 0 | 30 15 | 70 20 | 70 22 | 30 25 | 30
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Byproducts

While HPLC is suitable for the primary compound, Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile byproducts that may be present from the synthesis of this compound. Potential volatile impurities could include residual solvents or unreacted starting materials such as diethylamine (B46881) or precursors to the propionyl chain.

A typical GC method would employ a capillary column with a nonpolar or moderately polar stationary phase. A flame ionization detector (FID) is generally used for quantification due to its wide linear range and sensitivity to hydrocarbons. For identification purposes, GC coupled with a mass spectrometer (GC-MS) is invaluable. Headspace GC is a particularly useful technique for the analysis of residual solvents without dissolving the sample, thereby avoiding potential interferences from the main compound.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the comprehensive characterization of complex mixtures and the definitive identification of unknown impurities.

GC-MS and LC-MS for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for impurity profiling. nih.gov These techniques provide not only retention time data for quantification but also mass spectral data that can be used to elucidate the structures of unknown impurities.

LC-MS is particularly well-suited for analyzing the degradation products and process-related impurities of this compound. An electrospray ionization (ESI) source is commonly used, as the diethylamino group is readily protonated, leading to good sensitivity in positive ion mode. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide accurate mass measurements, which aids in the determination of the elemental composition of impurities. Tandem mass spectrometry (MS/MS) experiments can further provide structural information through the fragmentation patterns of the impurity ions.

Table 2: Potential Impurities of this compound and their Analysis by Hyphenated Techniques
Potential ImpurityLikely OriginAnalytical Technique
Biphenyl (B1667301)Unreacted starting materialGC-MS, LC-MS
3-Diethylaminopropionyl chlorideUnreacted starting materialGC-MS (as derivative)
4-AcetylbiphenylRelated substance from synthesisLC-MS
N-Oxide of this compoundOxidative degradationLC-MS

Coupling of Chromatography with NMR or IR for Online Analysis

For the unambiguous structural elucidation of unknown impurities, the online coupling of chromatography with Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy represents the pinnacle of analytical capability. LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This provides detailed structural information, including connectivity and stereochemistry, without the need for offline isolation of the impurity. While technically demanding and less common than LC-MS, LC-NMR is unparalleled for definitive structure confirmation. Similarly, LC-IR can provide information about the functional groups present in the separated components.

Electroanalytical Techniques for Redox Behavior

Electroanalytical methods are instrumental in probing the redox (reduction-oxidation) properties of a molecule, providing insights into its electron transfer capabilities, which are crucial for applications in materials science and pharmacology.

Cyclic Voltammetry (CV) is a powerful technique used to investigate the electrochemical behavior of compounds. It involves scanning the potential of an electrode and measuring the resulting current. For this compound, CV can identify the potentials at which the molecule is oxidized or reduced.

The primary electroactive moieties in the molecule are the biphenyl system and the tertiary amine (diethylamino group). The biphenyl group can undergo reduction and oxidation, while the tertiary amine is susceptible to oxidation. royalsocietypublishing.orgacs.orgnih.gov The oxidation of tertiary amines is a well-documented electrochemical process. rsc.org The biphenyl system's redox potentials are influenced by substituents on the rings. acs.orgrsc.org

A hypothetical cyclic voltammogram would likely reveal an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the diethylamino group to form a radical cation. The biphenyl core might show reversible or quasi-reversible redox waves, depending on the solvent system and scan rate. royalsocietypublishing.org

Hypothetical Cyclic Voltammetry Data

ParameterPredicted ValueDescription
Oxidation Potential (Epa) +0.8 to +1.2 V (vs. Ag/AgCl)Corresponds to the irreversible oxidation of the diethylamino group.
Reduction Potential (Epc) -2.0 to -2.5 V (vs. Ag/AgCl)Corresponds to the reduction of the biphenyl system.
Reversibility Irreversible (Oxidation), Quasi-reversible (Reduction)Indicates the stability of the generated radical ions.

Controlled-potential coulometry is a technique used to determine the number of electrons (n) transferred in an electrochemical reaction. By holding the electrode at a potential where a specific redox reaction occurs and integrating the current over time, the total charge passed is measured. This allows for the calculation of 'n' using Faraday's law.

For this compound, coulometry could confirm the stoichiometry of the electron transfer processes observed in cyclic voltammetry. For instance, the oxidation of the diethylamino group would be expected to be a one-electron process. Similarly, the reduction of the biphenyl system typically involves a one-electron transfer to form a radical anion.

Illustrative Coulometry Findings

Redox ProcessApplied Potential (V vs. Ag/AgCl)Measured Charge (C)Calculated 'n' Value
Oxidation of Diethylamino Group +1.3 VData dependent on concentration~1
Reduction of Biphenyl Core -2.6 VData dependent on concentration~1

Thermal Analysis Techniques (Excluding Basic Properties)

Thermal analysis techniques are essential for understanding the behavior of materials as a function of temperature, providing critical information on phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. researchgate.net

For this compound, a DSC thermogram would reveal its melting point (Tm), characterized by a sharp endothermic peak. If the compound can exist in an amorphous state, a glass transition (Tg) might be observed as a step-like change in the baseline. royalsocietypublishing.orgresearchgate.net The presence of an amide group can contribute to intermolecular hydrogen bonding, potentially influencing the melting temperature. hitachi-hightech.com

Projected DSC Thermal Events

Thermal EventPredicted Temperature Range (°C)Description
Glass Transition (Tg) 40 - 70 °CIndicates a transition from a rigid, glassy state to a more rubbery state (if amorphous).
Melting Point (Tm) 150 - 200 °CA sharp endothermic peak indicating the transition from solid to liquid phase.
Crystallization (Tc) 90 - 120 °CAn exothermic peak observed upon cooling from the melt, representing the formation of a crystalline structure.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. wikipedia.org It is used to determine the thermal stability and decomposition profile of a compound. researchgate.netresearchgate.net

A TGA curve for this compound would show the temperature at which the compound begins to decompose (onset temperature) and the subsequent mass loss steps. The decomposition pathway can be inferred from the temperatures and magnitudes of these steps. The initial decomposition might involve the loss of the diethylamino group or cleavage of the propyl chain. acs.org The biphenyl core is generally more thermally stable and would likely decompose at higher temperatures.

Hypothetical TGA Decomposition Profile

Decomposition StepTemperature Range (°C)% Mass LossProbable Lost Fragment
Step 1 250 - 350 °C~25-30%Loss of the diethylaminoethyl group (C6H14N).
Step 2 350 - 450 °C~10%Cleavage of the carbonyl group (CO).
Step 3 > 450 °CRemaining MassDecomposition of the biphenyl core.

Future Research Perspectives and Methodological Advancements for 4 3 Diethylamino 1 Oxo Propyl Biphenyl Studies

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The synthesis of complex molecules like 4-(3-Diethylamino-1-oxo-propyl)-biphenyl can be optimized through the use of artificial intelligence (AI) and machine learning (ML). These technologies are transforming chemical synthesis by enabling predictive modeling and retrosynthetic analysis. acs.orgnih.gov

Key Applications:

Reaction Condition Optimization: Machine learning models can be trained on existing reaction data to predict the best combination of solvents, catalysts, temperatures, and reaction times. This data-driven approach can significantly accelerate the optimization process compared to traditional trial-and-error methods.

Predictive Chemistry: AI can be utilized to forecast the physicochemical properties and potential bioactivity of derivatives of this compound, guiding the design of new molecules with desired characteristics. emanresearch.org

AI/ML ApplicationPotential Impact on this compound Synthesis
Retrosynthetic AnalysisDiscovery of more efficient and cost-effective synthetic pathways.
Reaction OptimizationIncreased reaction yields and reduced synthesis time.
Predictive ModelingDesign of novel derivatives with enhanced properties.

Application of High-Throughput Experimentation for Compound Optimization

High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions or compound variations. This methodology is particularly valuable for optimizing the properties of this compound for specific applications. By automating the experimental process, researchers can efficiently explore a vast chemical space.

HTE can be employed to systematically vary substituents on the biphenyl (B1667301) core or modify the diethylamino-oxo-propyl side chain. The resulting library of compounds can then be rapidly screened for desired properties, such as enhanced biological activity or improved material characteristics. This approach accelerates the discovery of structure-activity relationships and the identification of lead compounds for further development.

Development of In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Understanding the mechanism of a chemical reaction is fundamental to its optimization. In situ and operando spectroscopic techniques enable the real-time monitoring of chemical transformations as they occur, providing valuable insights into reaction kinetics, intermediates, and potential side products. chemcatbio.orgnih.govnih.gov

Relevant Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These techniques can track changes in functional groups during the synthesis of this compound, providing information on the consumption of reactants and the formation of products. researchgate.netunito.it

X-ray Absorption Spectroscopy (XAS): XAS can be used to determine the electronic and geometric structure of catalysts that may be employed in the synthesis, offering a deeper understanding of the catalytic cycle. chemcatbio.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time.

Exploration of New Computational Models for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules. For this compound, new computational models can be developed to:

Predict Spectroscopic Signatures: Accurately calculate NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its derivatives.

Model Reactivity: Simulate reaction pathways and transition states to gain a deeper understanding of the underlying reaction mechanisms.

Forecast Biological Activity: Utilize molecular docking and quantitative structure-activity relationship (QSAR) models to predict the interaction of the compound with biological targets.

These predictive models can guide experimental work, reducing the need for extensive laboratory studies and accelerating the research and development process.

Collaborative Research Avenues Across Disciplines for Material Innovation

The unique structure of this compound, featuring a rigid biphenyl core and a flexible, functionalized side chain, suggests potential applications in materials science. Collaborative research efforts that bridge chemistry, physics, and engineering will be essential for exploring these possibilities.

Potential Areas of Collaboration:

Nanomaterials: The biphenyl moiety could serve as a building block for the creation of novel anisotropic nanomaterials. ivanovo.ac.ruresearchgate.net

Organic Electronics: The electronic properties of the biphenyl system could be exploited in the development of new organic semiconductors or light-emitting materials.

Biomaterials: The diethylamino group offers a site for further functionalization, potentially enabling the development of new biocompatible materials or drug delivery systems.

By fostering interdisciplinary collaborations, researchers can leverage their collective expertise to innovate and discover new applications for this compound and its derivatives.

Q & A

Q. What synthetic pathways are recommended for 4-(3-Diethylamino-1-oxo-propyl)-biphenyl, and how can reaction conditions be optimized?

  • Methodological Answer : A Friedel-Crafts acylation or Suzuki-Miyaura coupling is typically employed for biphenyl derivatives. For example, chlorosulfonic acid (ClSO₃H) and zinc iodide (ZnI₂) in dichloromethane (DCM) can catalyze alkylation reactions on biphenyl cores . Optimize reaction time (e.g., 12–24 hours) and stoichiometry (1:1.2 molar ratio of biphenyl to acylating agent). Monitor progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. DMF) to control reaction kinetics and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the diethylamino and carbonyl groups (δ ~2.5–3.5 ppm for CH₂CH₃; δ ~200 ppm for C=O). FT-IR identifies the ketone (1700–1750 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹). Differential Scanning Calorimetry (DSC) assesses thermal stability (e.g., decomposition onset >250°C for biphenyl derivatives) . Elemental analysis (C, H, N) validates stoichiometry, with <0.3% deviation from theoretical values .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow EPA guidelines for biphenyl derivatives: use fume hoods for aerosol prevention, wear nitrile gloves, and avoid skin contact due to potential irritancy . Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Dispose via incineration (≥1000°C) to avoid environmental release .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Use Gaussian 16 with B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps (expected ~4–5 eV for biphenyl derivatives), dipole moments (polarity), and Fukui indices (nucleophilic/electrophilic sites). Compare with experimental UV-Vis spectra (λmax ~280–320 nm) to validate transitions. DFT also predicts polarizability trends; longer alkyl chains increase polarizability but minimally affect energy gaps .

Q. How can researchers resolve contradictions between experimental and computational data on this compound’s mesomorphic behavior?

  • Methodological Answer : Cross-validate DSC data (phase transitions) with polarized optical microscopy (texture analysis). If computational models (e.g., DFT) overestimate nematic phase stability, recalibrate force fields using experimental enthalpy values (ΔH ~20–30 kJ/mol for biphenyl liquid crystals) . Reconcile discrepancies by adjusting torsional angles in molecular dynamics simulations to match X-ray crystallography data .

Q. What strategies enhance the compound’s application in optoelectronic materials?

  • Methodological Answer : Incorporate into metal-dielectric photonic structures to study exciton-photon coupling. Measure photoluminescence (PL) bandwidth narrowing under polaritonic modes (e.g., 20–30 nm reduction in emission width). Optimize layer thickness (50–100 nm) via spin-coating and anneal at 150°C to improve crystallinity. Compare with 4,4′-bis[4-(diethylamino)styryl]biphenyl derivatives for structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.